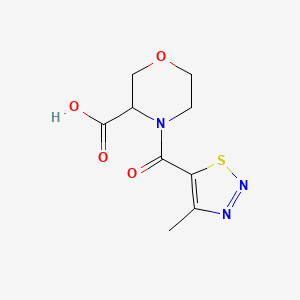
4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid, also known as MTMCM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTMCM is a heterocyclic compound that contains a morpholine ring and a thiadiazole ring.
Applications De Recherche Scientifique
4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid has been studied extensively in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been shown to have antimicrobial, antiviral, and anticancer properties in vitro. 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid is not fully understood, but it is believed to act through the inhibition of key enzymes and proteins involved in various biological processes. For example, 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the proteasome, a protein complex involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects in vitro. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of various enzymes and proteins. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid in lab experiments is its potential as a drug candidate for various diseases. Its heterocyclic structure and unique chemical properties make it a promising candidate for drug development. However, one limitation of using 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid in lab experiments is its potential toxicity and limited solubility in aqueous solutions. Further studies are needed to optimize the formulation and delivery of 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid for in vivo studies.
Orientations Futures
There are several future directions for the study of 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid in vivo and its potential as a drug candidate for various diseases.
Méthodes De Synthèse
4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2-amino-4-methylthiadiazole-5-carboxylic acid with morpholine-3-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then purified through recrystallization to obtain pure 4-(4-Methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid.
Propriétés
IUPAC Name |
4-(4-methylthiadiazole-5-carbonyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c1-5-7(17-11-10-5)8(13)12-2-3-16-4-6(12)9(14)15/h6H,2-4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSOIGISSHAEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)


![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)


![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)


![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
